1,3-Dichloroacetone
Overview
Description
1,3-Dichloroacetone is an organic compound with the chemical formula C₃H₄Cl₂O. It is a dihaloketone derivative, characterized by the presence of two chlorine atoms attached to the first and third carbon atoms of the acetone molecule. This compound is a colorless liquid with a pungent odor and is known for its high reactivity due to the presence of three vicinal electrophilic carbons .
Mechanism of Action
Target of Action
The primary target of 1,3-Dichloroacetone is free cysteine side-chains in proteins . Cysteine is an amino acid that plays a crucial role in protein structure and function through its ability to form disulfide bonds.
Mode of Action
This compound interacts with its targets through an SN2 reaction . This reaction selectively links free cysteine side-chains with an acetone-like bridge . The SN2 reaction is a type of nucleophilic substitution, where a nucleophile (in this case, the cysteine side-chain) effectively replaces a leaving group (the chlorine atoms in this compound).
Biochemical Pathways
The biochemical pathway affected by this compound involves the dimerization of cyclic peptide monomers to create novel bicyclic dimeric peptides . This process expands the structural complexity of peptides, which can have significant implications for protein function and stability.
Pharmacokinetics
It is known that the compound is soluble in alcohol, diethyl ether, and water . This solubility suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the metabolism and excretion of this compound.
Result of Action
The molecular effect of this compound’s action is the formation of bicyclic dimeric peptides . These peptides have been observed to be fully intact even after 48 hours in human serum , indicating a high level of proteolytic stability. This stability could potentially enhance the efficacy of peptide-based drugs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of the acetone-linked dimer varies depending on the reaction conditions . Additionally, the compound is corrosive and toxic, and must be handled with care . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
1,3-Dichloroacetone has been used as a substrate to carry out SN2-type reactions with phosphorous nucleophiles . It is also used as a reagent in the synthesis of complex multicyclic peptides . The compound selectively links free cysteine side-chains with an acetone-like bridge via an SN2 reaction .
Cellular Effects
It has been used in the synthesis of complex, multicyclic peptides, which can have various effects on cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction has been used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .
Temporal Effects in Laboratory Settings
One of the acetone-linked dimeric peptides, synthesized using this compound, was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours .
Metabolic Pathways
This compound has been identified as a metabolite of 1,3-dichloropropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloroacetone can be synthesized through several methods:
Chlorination of Acetone: This method involves the direct chlorination of acetone in the presence of methanol.
Oxidation of Glycerol α,γ-Dichlorohydrin: This method involves the oxidation of glycerol α,γ-dichlorohydrin to produce this compound.
Action of Hypochlorous Acid on 2,3-Dichloropropene: This method involves the reaction of hypochlorous acid with 2,3-dichloropropene to yield this compound.
Action of Sulfur Monochloride on Epichlorohydrin: This method involves the reaction of sulfur monochloride with epichlorohydrin to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of acetone due to its simplicity and cost-effectiveness. The reaction is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,3-Dichloroacetone undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as phosphorus nucleophiles (e.g., triphenylphosphine) to form ylides.
Cross-Aldol Reactions: It can act as an acceptor substrate in cross-aldol reactions with donor substrates such as acetone, cyclopentanone, and cyclohexanone.
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions to form complex cyclic structures.
Common Reagents and Conditions
Triphenylphosphine: Used in nucleophilic substitution reactions to form ylides.
Acetone, Cyclopentanone, Cyclohexanone: Used as donor substrates in cross-aldol reactions.
Dienes: Used in Diels-Alder reactions to form cyclic compounds.
Major Products Formed
Ylides: Formed from nucleophilic substitution reactions with phosphorus nucleophiles.
Cyclic Compounds: Formed from Diels-Alder reactions.
Cross-Aldol Products: Formed from cross-aldol reactions with various donor substrates.
Scientific Research Applications
1,3-Dichloroacetone has several scientific research applications, including:
Synthesis of Complex Multicyclic Peptides: It is used as a reagent in the synthesis of complex multicyclic peptides by selectively linking free cysteine side-chains via an SN2 reaction.
Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic compounds, including citric acid.
Solvent: It is used as a solvent in various chemical reactions.
Comparison with Similar Compounds
1,3-Dichloroacetone can be compared with other similar compounds such as:
1,3-Dichloropropan-2-ol: This compound is a functional parent of this compound and shares similar reactivity due to the presence of chlorine atoms.
1,3-Dibromoacetone: Similar to this compound but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1,1,3-Trichloroacetone: Contains an additional chlorine atom, which affects its reactivity and chemical properties.
This compound is unique due to its specific reactivity and applications in the synthesis of complex multicyclic peptides and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-dichloropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNMBRGCANLOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Record name | 1,3-DICHLOROACETONE | |
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DSSTOX Substance ID |
DTXSID2021577 | |
Record name | 1,3-Dichloropropanone | |
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Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions. | |
Record name | 1,3-DICHLOROACETONE | |
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Boiling Point |
343 °F at 760 mmHg (EPA, 1998), 173.4 °C | |
Record name | 1,3-DICHLOROACETONE | |
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Record name | BISCHLOROMETHYL KETONE | |
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Solubility |
> 10% in water, > 10% in ethanol, > 10% in ether | |
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Density |
1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C | |
Record name | 1,3-DICHLOROACETONE | |
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Vapor Density |
4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
Prisms or needles, Plates, needles on distillation | |
CAS No. |
534-07-6 | |
Record name | 1,3-DICHLOROACETONE | |
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Record name | 1,3-Dichloroacetone | |
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Record name | 1,3-Dichloroacetone | |
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Record name | 2-Propanone, 1,3-dichloro- | |
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Record name | 1,3-Dichloropropanone | |
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Record name | 1,3-dichloroacetone | |
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Record name | 1,3-DICHLOROACETONE | |
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Record name | BISCHLOROMETHYL KETONE | |
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Melting Point |
113 °F (EPA, 1998), 45 °C | |
Record name | 1,3-DICHLOROACETONE | |
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Record name | BISCHLOROMETHYL KETONE | |
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